2-(6-Methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole
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Overview
Description
2-(6-Methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole is a heterocyclic compound that features a unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both diazaspiro and thiadiazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the spirocyclic intermediate followed by the introduction of the thiadiazole ring. Key steps may involve:
Formation of the Spirocyclic Intermediate: This can be achieved through cyclization reactions involving diamines and ketones under acidic or basic conditions.
Introduction of the Thiadiazole Ring: This step often involves the reaction of the spirocyclic intermediate with thiosemicarbazide under oxidative conditions to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the spirocyclic structure.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the diazaspiro or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(6-Methyl-2,6-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with similar structural features but different functional groups.
1-Thia-4,8-Diazaspiro[4.5]decan-3-one: Contains a thiadiazole ring and has been studied for its anti-ulcer activity.
Uniqueness
2-(6-Methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole is unique due to the combination of its spirocyclic structure and the presence of the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(6-methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S/c1-14-6-3-2-4-11(14)5-7-15(8-11)10-13-12-9-16-10/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZDXTNIGLGMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC12CCN(C2)C3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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